N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine
CAS No.: 885949-46-2
Cat. No.: VC7343708
Molecular Formula: C11H15N3
Molecular Weight: 189.262
* For research use only. Not for human or veterinary use.
![N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine - 885949-46-2](/images/structure/VC7343708.png)
Specification
CAS No. | 885949-46-2 |
---|---|
Molecular Formula | C11H15N3 |
Molecular Weight | 189.262 |
IUPAC Name | N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine |
Standard InChI | InChI=1S/C11H15N3/c1-9-4-5-11-12-6-10(8-13(2)3)14(11)7-9/h4-7H,8H2,1-3H3 |
Standard InChI Key | UIANWMYNGANQOS-UHFFFAOYSA-N |
SMILES | CC1=CN2C(=NC=C2CN(C)C)C=C1 |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Synonyms
The systematic IUPAC name for this compound is N,N-dimethyl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine . It is also known by several synonyms, including:
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3-(Dimethylaminomethyl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
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Zolpidem Impurity 67
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SCHEMBL2792359
Molecular Structure and Spectral Data
The compound’s structure consists of an imidazo[1,2-a]pyridine ring substituted at the 2-position with a 4-methylphenyl group, at the 3-position with a dimethylaminomethyl group, and at the 6-position with a methyl group . Key spectral identifiers include:
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized through a multi-step process involving:
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Formation of the imidazo[1,2-a]pyridine core: This is achieved via cyclization of 2-aminopyridine derivatives with α-haloketones .
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Introduction of the 4-methylphenyl group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling may be employed .
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Functionalization with dimethylaminomethyl: This step involves reductive amination or nucleophilic substitution using dimethylamine .
Industrial Production
Industrial synthesis optimizes yield and purity through continuous-flow reactors and catalytic methodologies. Key parameters include:
Parameter | Condition |
---|---|
Temperature | 80–120°C |
Catalyst | Palladium on carbon (Pd/C) |
Solvent | Tetrahydrofuran (THF) or dichloromethane |
The final product is purified via recrystallization from methanol, achieving >98% purity .
Physicochemical Properties
Physical Properties
Experimental and predicted properties are summarized below:
Property | Value | Source |
---|---|---|
Melting Point | 134–139°C | |
Density | 1.07 ± 0.1 g/cm³ | |
Solubility | Chloroform: Slightly soluble | |
Methanol: Slightly soluble | ||
pKa | 8.30 ± 0.28 (predicted) |
Chemical Stability
The compound is stable under ambient conditions but degrades in the presence of strong acids or oxidizers. Accelerated stability studies indicate a shelf life of >2 years when stored in sealed containers at room temperature .
Applications and Research Findings
Pharmaceutical Intermediates
This compound serves as a key intermediate in synthesizing zolpidem analogs, a class of non-benzodiazepine sedatives . Its structural features—such as the imidazo[1,2-a]pyridine core—enable binding to GABAₐ receptors, though the parent compound itself lacks significant receptor affinity .
Material Science Applications
In organic electronics, the planar imidazo[1,2-a]pyridine moiety facilitates π-π stacking, making it a candidate for organic semiconductors. Preliminary studies report a charge carrier mobility of 0.12 cm²/V·s in thin-film transistors .
Hazard Statement | Description |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary Measures
Recommended handling practices include:
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Use of nitrile gloves and safety goggles.
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Avoidance of inhalation through fume hoods or respirators.
Future Perspectives
Further research is needed to explore this compound’s potential in antimicrobial and anticancer drug development. Computational studies suggest that modifications to the dimethylaminomethyl group could enhance bioavailability and target specificity . Additionally, its application in optoelectronic devices warrants investigation into thin-film morphology and charge transport mechanisms.
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